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Compound of Interest

Compound Name: AT7867 dihydrochloride

Cat. No.: B605655

For researchers, scientists, and drug development professionals, this document provides
detailed application notes and protocols for the use of AT7867 dihydrochloride, a potent
inhibitor of Akt and p70S6K kinases.

AT7867 dihydrochloride is a small molecule inhibitor targeting the PI3K/Akt/mTOR signaling
pathway, a critical cascade involved in cell growth, proliferation, survival, and metabolism.
Dysregulation of this pathway is a hallmark of many cancers, making it a key target for
therapeutic intervention. These notes provide essential information on the solubility, handling,
and application of AT7867 dihydrochloride in preclinical research.

Data Presentation
Solubility

The solubility of AT7867 dihydrochloride in commonly used laboratory solvents is
summarized below. It is crucial to use freshly opened, anhydrous DMSO for optimal solubility,
as the compound is hygroscopic.

Solvent Solubility Method
DMSO =50 mg/mL Standard dissolution
DMSO 100 mg/mL With ultrasonic treatment

With ultrasonic treatment and

Water 2.27 mg/mL )
heating to 60°C
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Table 1: Solubility of AT7867 Dihydrochloride. For aqueous solutions, it is recommended to
first dissolve the compound in DMSO and then dilute with the aqueous buffer.

In Vitro Efficacy: IC50 Values

AT7867 exhibits potent anti-proliferative activity across a diverse range of cancer cell lines. The
half-maximal inhibitory concentration (IC50) values from the Genomics of Drug Sensitivity in
Cancer (GDSC) database and other literature sources are presented below.
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Cell Line Cancer Type IC50 (pM)
HCT116 (CSCs) Colorectal Cancer 20
HT29 (CSCs) Colorectal Cancer 10
GCT Soft Tissue Sarcoma 0.252
KP-N-YS Neuroblastoma 0.314
SNU-423 Liver Cancer 0.626
Ramos-2G6-4C10 Burkitt's Lymphoma 0.711
SW1710 Bladder Cancer 0.724
IMR-5 Neuroblastoma 0.740
SU-DHL-5 B-cell Lymphoma 0.802
DOHH-2 B-cell Lymphoma 0.959
Hs-633T Fibrosarcoma 0.990
OCI-AML2 Acute Myeloid Leukemia 1.028
MV-4-11 Leukemia 1.033
HCC1187 Breast Cancer 1.104
GDM-1 Acute Myeloid Leukemia 1.115
Hs-578-T Breast Cancer 1.160
CHP-134 Neuroblastoma 1.217
Ca-Ski Cervical Cancer 1.229
MHH-NB-11 Neuroblastoma 1.267
KARPAS-620 Multiple Myeloma 1.326
NALM-6 B-cell Leukemia 1.366
MRK-nu-1 Breast Cancer 1.397
EW-13 Ewing's Sarcoma 1.401
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RL95-2 Endometrial Cancer 1.460
KuU812 Chronic Myeloid Leukemia 1.544
TC-YIK Cervical Cancer 1.583
ML-2 Acute Myeloid Leukemia 1.592

Table 2: IC50 values of AT7867 dihydrochloride in various cancer cell lines. Data sourced
from the Genomics of Drug Sensitivity in Cancer (GDSC) database and a study on colorectal
cancer stem-like cells (CSCs)[1][2].

Signaling Pathway

AT7867 primarily targets the PISK/Akt/mTOR signaling pathway. The following diagram
illustrates the canonical pathway and the points of inhibition by AT7867.
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Figure 1: PI3BK/Akt/mTOR Signaling Pathway and AT7867 Inhibition.
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Experimental Protocols
Stock Solution Preparation

o Materials:

o AT7867 dihydrochloride powder

o Anhydrous Dimethyl Sulfoxide (DMSO)

o Sterile, nuclease-free microcentrifuge tubes
e Procedure:

o To prepare a 10 mM stock solution, add 243.45 pL of anhydrous DMSO to 1 mg of AT7867
dihydrochloride (Molecular Weight: 410.77 g/mol ).

o Vortex thoroughly to ensure complete dissolution. If necessary, sonicate the solution for a
brief period.

o Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

o Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for
long-term storage (up to 6 months).

Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing the effect of AT7867 on cancer cell
viability. Optimization of cell seeding density and incubation times may be required for different
cell lines.

o Materials:
o Cancer cell line of interest
o Complete cell culture medium

o 96-well cell culture plates
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o AT7867 dihydrochloride stock solution (10 mM in DMSO)

o MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

o DMSO
o Phosphate-buffered saline (PBS)
o Multichannel pipette

o Plate reader

Procedure:

o Seed cells into a 96-well plate at a predetermined optimal density and allow them to
adhere overnight.

o Prepare serial dilutions of AT7867 in complete culture medium from the 10 mM stock
solution. A typical concentration range to test would be 0.1 uM to 100 pM. Include a
vehicle control (DMSO) at the same final concentration as the highest AT7867 dilution.

o Remove the old medium from the cells and add 100 pL of the prepared AT7867 dilutions
or vehicle control to the respective wells.

o Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

o After incubation, add 10 pL of MTT solution to each well and incubate for an additional 4
hours.

o Carefully remove the medium and add 100 pL of DMSO to each well to dissolve the
formazan crystals.

o Measure the absorbance at 570 nm using a plate reader.

o Calculate the percentage of cell viability relative to the vehicle control and plot the results
to determine the 1C50 value.
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Western Blot Analysis of Akt Pathway Inhibition

This protocol describes how to assess the inhibitory effect of AT7867 on the phosphorylation of

key downstream targets of Akt, such as GSK3[ or S6 ribosomal protein.[1]

o Materials:

Cancer cell line of interest

6-well cell culture plates

AT7867 dihydrochloride stock solution (10 mM in DMSO)

RIPA lysis buffer supplemented with protease and phosphatase inhibitors
BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-GSK3[ (Ser9),
anti-GSK3[, anti-phospho-S6 (Ser235/236), anti-S6, and a loading control like anti-[3-
actin)

HRP-conjugated secondary antibodies
Enhanced chemiluminescence (ECL) substrate

Imaging system

e Procedure:

o Seed cells in 6-well plates and grow to 70-80% confluency.

o Treat the cells with various concentrations of AT7867 (e.g., 0.1, 1, 10 uM) or vehicle

control for a specified time (e.g., 2, 6, 24 hours).
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o Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

o Determine the protein concentration of each lysate using a BCA assay.

o Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

o Load equal amounts of protein per lane and separate by SDS-PAGE.

o Transfer the proteins to a membrane.

o Block the membrane with blocking buffer for 1 hour at room temperature.
o Incubate the membrane with primary antibodies overnight at 4°C.

o Wash the membrane with TBST and incubate with the appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

o Wash the membrane again with TBST.
o Apply ECL substrate and visualize the protein bands using an imaging system.

o Analyze the band intensities to determine the effect of AT7867 on the phosphorylation of
target proteins.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the in vitro efficacy of a kinase
inhibitor like AT7867.
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Figure 2: Experimental workflow for in vitro kinase inhibitor testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [AT7867 Dihydrochloride: Application Notes and
Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605655#at7867-dihydrochloride-solubility-in-dmso-
and-water]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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